(Tetrabromo-1,4-phenylene)bismethylene diacrylate

Flame-retardant crosslinker Reactive FR Thermoset resin

Polymer formulators face the challenge of flame retardants that migrate over time, reducing fire resistance. (Tetrabromo-1,4-phenylene)bismethylene diacrylate is a reactive diacrylate crosslinker that copolymerizes into thermoset and thermoplastic matrices, permanently anchoring the flame-retardant moiety. Key benefits: - Enables UL94 V-0 at 15-20 wt% loading with antimony trioxide synergist. - Improves thermal stability (Martens >10-20 °C) without sacrificing impact strength. - Compatible with UV/EB curable coatings and engineering plastics (PBT, PET, PA) processed at 230-300 °C. - One-pot synthesis option reduces unit operations.

Molecular Formula C14H10Br4O4
Molecular Weight 561.8 g/mol
CAS No. 59447-51-7
Cat. No. B13763712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Tetrabromo-1,4-phenylene)bismethylene diacrylate
CAS59447-51-7
Molecular FormulaC14H10Br4O4
Molecular Weight561.8 g/mol
Structural Identifiers
SMILESC=CC(=O)OCC1=C(C(=C(C(=C1Br)Br)COC(=O)C=C)Br)Br
InChIInChI=1S/C14H10Br4O4/c1-3-9(19)21-5-7-11(15)13(17)8(14(18)12(7)16)6-22-10(20)4-2/h3-4H,1-2,5-6H2
InChIKeyOAQSIWNVYHCDOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrabromo-1,4-phenylene Bismethylene Diacrylate: Reactive Flame-Retardant Crosslinker


(Tetrabromo-1,4-phenylene)bismethylene diacrylate (CAS 59447-51-7), also referred to as tetrabromo-p-xylylene diacrylate, is a tetra-brominated aromatic diacrylate monomer with the molecular formula C14H10Br4O4 and a molecular weight of 561.85 g/mol . Its structure features two terminal acrylate ester groups symmetrically disposed about a perbrominated para-phenylene core, yielding a calculated bromine content of approximately 56.9 wt% and a density of 1.985 g/cm³ . The compound is classified as a reactive flame-retardant crosslinker: upon radical-initiated polymerization, both acrylate moieties participate in network formation, covalently incorporating the brominated aromatic unit into the polymer backbone [1]. This bifunctional reactivity fundamentally distinguishes it from mono-acrylate brominated monomers and non-reactive additive flame retardants.

Why Generic Substitution Fails for This Diacrylate Crosslinker


Brominated flame retardants occupy a broad chemical landscape, yet their performance profiles diverge sharply based on bromine content, molecular architecture, and—critically—whether the agent operates as an additive or reactive species. (Tetrabromo-1,4-phenylene)bismethylene diacrylate is a bifunctional diacrylate that is designed to copolymerize into thermoset and thermoplastic matrices, forming homeopolar bonds that permanently anchor the flame-retardant moiety [1]. In contrast, widely used additive brominated flame retardants such as decabromodiphenyl ether (DecaBDE, 82.5% Br) and polymeric poly(pentabromobenzyl acrylate) (FR-1025, ~70% Br) lack polymerizable functionality and are susceptible to migration, chalking, and progressive loss of fire resistance [2]. Even among reactive acrylate-type flame retardants, substitution is risky: pentabromobenzyl acrylate (PBBA) carries ~71% bromine but is a monoacrylate incapable of crosslinking, while tetrabromobisphenol A diacrylate (TBBPA-DA, ~49% Br) delivers lower bromine loading per acrylate equivalent . Procurement decisions that treat these compounds as interchangeable risk unintended compromises in crosslink density, thermomechanical integrity, and long-term flame-retardant durability.

Head-to-Head Performance Evidence


Bifunctional Crosslinking vs. Mono-Acrylates

(Tetrabromo-1,4-phenylene)bismethylene diacrylate possesses two terminal acrylate groups per molecule, enabling it to function simultaneously as a reactive flame retardant and a covalent crosslinker in radical polymerizations [1]. In direct structural contrast, pentabromobenzyl acrylate (PBBA, CAS 59447-55-1) and 2,4,6-tribromophenyl acrylate (CAS 3741-77-3) each contain only a single polymerizable acrylate group, rendering them incapable of forming crosslinks . When tetrabromoxylylene bisacrylate is copolymerized with unsaturated polyester resins in styrene, it participates in the crosslinking radical process, whereas PBBA acts solely as a chain-extending comonomer [2].

Flame-retardant crosslinker Reactive FR Thermoset resin

Martens Thermal Stability Enhancement

In a controlled study using an unsaturated polyester resin (0.5 mol neopentyl glycol, 0.5 mol ethylene glycol, 0.4 mol phthalic anhydride, 0.6 mol fumaric acid; 50–60 parts dissolved in 50–40 parts styrene), the addition of tetrabromoxylylene bisacrylate as a reactive third component increased the Martens thermal stability of shape in a dose-dependent manner [1]. At 15 wt% loading, the Martens temperature rose by 10–15 °C; at 20 wt% loading, the increase exceeded 20 °C [2]. Critically, impact strength and notch impact toughness remained unaffected despite the higher crosslink density imparted by the diacrylate [3].

Thermomechanical property Heat deflection Unsaturated polyester

UL94 V-0 Rating with Synergist

Crosslinking copolymerization of tetrabromoxylylene bisacrylate into unsaturated polyester resin introduces bromine at precisely quantifiable levels: 15 wt% loading yields 8.5 wt% bromine in the cured resin, while 20 wt% loading yields 11.3 wt% bromine [1]. With the further addition of antimony trioxide (Sb₂O₃) as a synergist at 5 wt% and 7 wt%, respectively, the resulting castings achieve a self-extinguishing rating of UL94 V-0 in the Underwriters' Laboratories test [2]. The unmodified resin without the bisacrylate fails the UL94 test [3].

UL94 Flame retardancy Antimony trioxide synergy

Thermal Stability and Non-Migratory Performance

The bisacrylate structure of the target compound yields homopolymers and copolymers exhibiting thermal stability up to 200–300 °C without decomposition or thermal damage, enabling fabrication at elevated processing temperatures [1]. This contrasts with decabromodiphenyl ether (DecaBDE), which begins to decompose at approximately 300 °C and releases polybrominated diphenyl ether fragments that compromise both flame retardancy and environmental safety [2]. Furthermore, the covalent incorporation of the tetrabromophenylene moiety prevents the 'chalking-out' migration phenomenon observed with non-reactive additive flame retardants, ensuring durable fire resistance over the product lifetime [3].

Thermal stability Processing window Non-migratory FR

Para-Isomer: Supply Chain and Scalability Advantage

Among the three possible tetrabromoxylylene diacrylate isomers (ortho, meta, para), the para isomer—(tetrabromo-1,4-phenylene)bismethylene diacrylate—is explicitly preferred for industrial application due to the ready availability of the brominated p-xylylene dichloride precursor [1]. This contrasts with the ortho and meta isomers, which require bromination and chlorination of less accessible o- and m-xylene feedstocks, respectively [2]. Additionally, the para-substituted geometry provides a symmetrical, rigid spacer between the two acrylate groups, which may contribute to the observed improvements in thermomechanical properties upon crosslinking [3].

Para-isomer Synthetic accessibility Industrial monomer supply

Primary Industrial Application Scenarios


Flame-Retardant Casting Resins for Electrical Components

In electrical and electronic applications (switchgear housings, transformer encapsulants, circuit breaker components), unsaturated polyester (UP) casting resins must simultaneously meet UL94 V-0 flammability ratings and maintain thermomechanical integrity under operating heat loads. (Tetrabromo-1,4-phenylene)bismethylene diacrylate at 15–20 wt% loading—combined with 5–7 wt% antimony trioxide synergist—enables UL94 V-0 self-extinguishing performance while increasing the Martens thermal stability by 10 to >20 °C, all without sacrificing impact toughness [1]. The covalent incorporation of the brominated moiety into the crosslinked network eliminates post-cure migration, ensuring durable fire protection over the component's service life—a critical requirement for long-lifetime electrical infrastructure [2].

Reactive Crosslinker in UV/EB-Curable Coatings

Ultraviolet (UV) and electron beam (EB) curable coating formulations require multifunctional acrylate monomers that simultaneously serve as reactive diluents, crosslinkers, and functional property modifiers. The bifunctional diacrylate architecture of (tetrabromo-1,4-phenylene)bismethylene diacrylate enables it to be directly formulated into radiation-curable systems, where both acrylate groups react during photopolymerization to become part of the permanent coating network [1]. This contrasts with dissolved additive flame retardants (e.g., brominated phthalates, brominated styrene oligomers), which can phase-separate, cause haze in clear coats, and gradually leach from the cured film [2]. The symmetrical para-phenylene spacer contributes to coating hardness without excessive brittleness, as demonstrated by the preserved impact strength in cast resin analogues [3].

High-Temperature Engineering Thermoplastic Compounding

Engineering thermoplastics such as polybutylene terephthalate (PBT), polyethylene terephthalate (PET), and polyamides (PA 6, PA 66) typically require processing temperatures in the 230–300 °C range. The bisacrylate homopolymer and copolymers derived from (tetrabromo-1,4-phenylene)bismethylene diacrylate exhibit thermal stability permitting fabrication at 200–300 °C without decomposition, matching the processing windows of these high-performance resins [1]. Unlike decabromodiphenyl ether, which shows measurable decomposition near 300 °C and releases potentially harmful lower-brominated diphenyl ether fragments, the tetrabromophenylene-based polymer remains structurally intact [2]. For compounded thermoplastics, the crosslinked brominated polybisacrylate can be used at 5–15 wt% as a non-blooming, thermally robust flame-retardant masterbatch component [3].

One-Pot Synthesis of Crosslinked Brominated Polymers

A unique processing advantage of (tetrabromo-1,4-phenylene)bismethylene diacrylate is its compatibility with one-pot esterification-polymerization sequences. The monomer can be generated in situ from tetrabromo-p-xylylene dichloride and acrylic acid (or methacrylic acid) alkali salts in a polar solvent, followed directly by radical polymerization without isolation of the intermediate diester [1]. This telescoped process yields crosslinked, insoluble brominated polymer powders that precipitate from the reaction medium, reducing the number of unit operations and minimizing worker exposure to the acrylate monomer [2]. The resulting polymer carries bromine loadings proportional to the monomer feed ratios and can be directly compounded into thermoplastics at 5–15 wt% for flame-retardant performance [3].

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